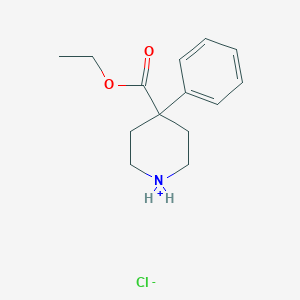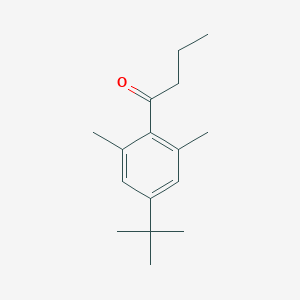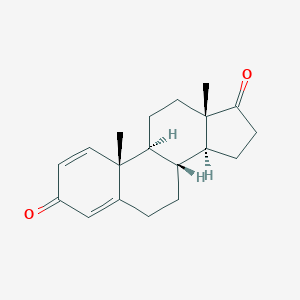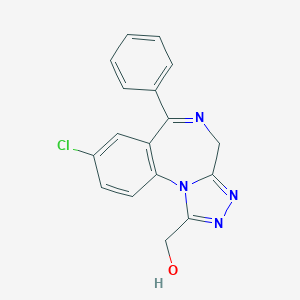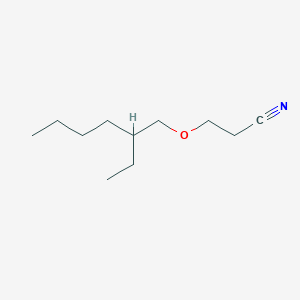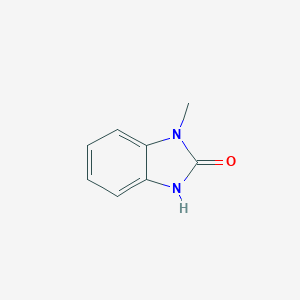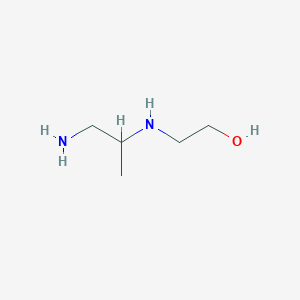
Hydroxyethylpropylenediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroxyethylpropylenediamine (HEPD) is a chemical compound that belongs to the family of polyamines. It is a colorless liquid with a molecular weight of 146.22 g/mol. HEPD is widely used in scientific research due to its unique chemical properties.
作用機序
The mechanism of action of Hydroxyethylpropylenediamine is not fully understood. It is believed that Hydroxyethylpropylenediamine interacts with biological membranes and disrupts their structure and function. Hydroxyethylpropylenediamine has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It is also known to bind to DNA and RNA, which may affect their replication and transcription.
生化学的および生理学的効果
Hydroxyethylpropylenediamine has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. Hydroxyethylpropylenediamine has also been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells. It has been suggested that Hydroxyethylpropylenediamine may have potential therapeutic applications in the treatment of cancer and infectious diseases.
実験室実験の利点と制限
Hydroxyethylpropylenediamine has several advantages for lab experiments. It is a stable and easily synthesized compound that is readily available. Hydroxyethylpropylenediamine is also relatively non-toxic and has low environmental impact. However, Hydroxyethylpropylenediamine has some limitations for lab experiments. It is a reactive compound that can react with other chemicals in the lab, which may affect the experimental results. Hydroxyethylpropylenediamine also has a short half-life, which means that it may degrade quickly in biological systems.
将来の方向性
Hydroxyethylpropylenediamine has many potential future directions in scientific research. It can be used as a building block for the synthesis of new polymers and biomaterials. Hydroxyethylpropylenediamine can also be used as a chelating agent for the removal of heavy metals from contaminated soil and water. Additionally, Hydroxyethylpropylenediamine has potential applications in the treatment of cancer and infectious diseases. Further research is needed to fully understand the mechanism of action of Hydroxyethylpropylenediamine and to explore its potential therapeutic applications.
合成法
Hydroxyethylpropylenediamine is synthesized by the reaction of propylene oxide with ethylenediamine in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation. The yield of Hydroxyethylpropylenediamine depends on the reaction conditions, such as temperature, pressure, and catalyst concentration.
科学的研究の応用
Hydroxyethylpropylenediamine is widely used in scientific research as a reagent for the synthesis of polymers, surfactants, and other organic compounds. It is also used as a crosslinking agent for the preparation of hydrogels and other biomaterials. Hydroxyethylpropylenediamine has been studied extensively for its antifungal, antibacterial, and antiviral properties. It has also been used as a chelating agent for the removal of heavy metals from wastewater.
特性
CAS番号 |
10138-74-6 |
|---|---|
製品名 |
Hydroxyethylpropylenediamine |
分子式 |
C5H14N2O |
分子量 |
118.18 g/mol |
IUPAC名 |
2-(1-aminopropan-2-ylamino)ethanol |
InChI |
InChI=1S/C5H14N2O/c1-5(4-6)7-2-3-8/h5,7-8H,2-4,6H2,1H3 |
InChIキー |
QLSQYTKEUVPIJA-UHFFFAOYSA-N |
SMILES |
CC(CN)NCCO |
正規SMILES |
CC(CN)NCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



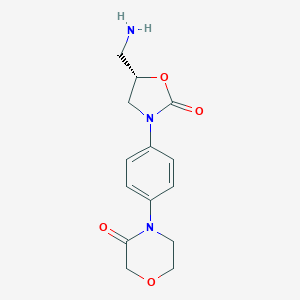
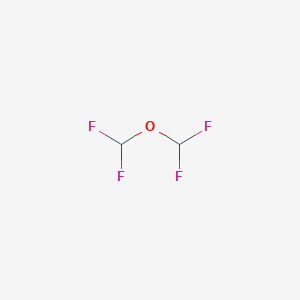
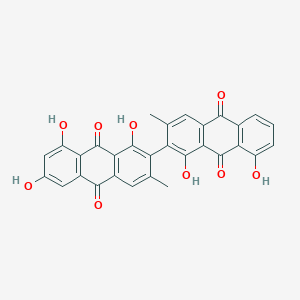
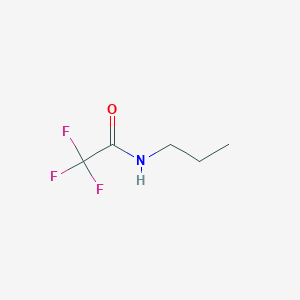
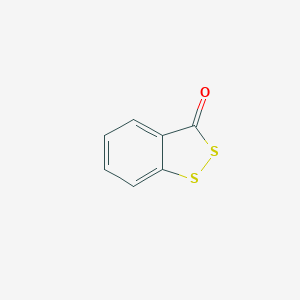
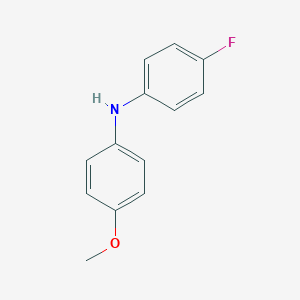
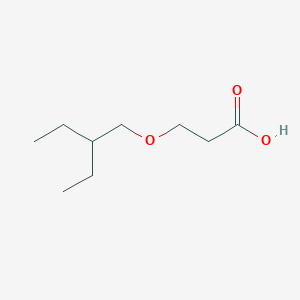
![2-Naphthalenecarboxamide, 4,4'-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-hydroxy-N-phenyl-](/img/structure/B159167.png)
